molecular formula C9H12N2O4 B13570526 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol

2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol

Cat. No.: B13570526
M. Wt: 212.20 g/mol
InChI Key: PKJJHYMAVRAYRE-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

The synthesis of 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative followed by the introduction of an amino group through reductive amination. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro and methoxy groups can participate in various electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol include:

    2-Amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Amino-2-(4-methoxy-2-nitrophenyl)ethan-1-ol: The position of the methoxy group is different, which can influence its chemical properties.

    2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Lacks the nitro group, which significantly alters its chemical reactivity and potential applications. The uniqueness of this compound lies in the specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-amino-2-(3-methoxy-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3

InChI Key

PKJJHYMAVRAYRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N

Origin of Product

United States

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